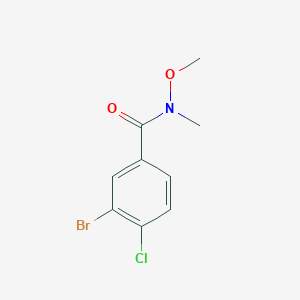

3-bromo-4-chloro-N-methoxy-N-methylbenzamide

Overview

Description

While the specific compound 3-bromo-4-chloro-N-methoxy-N-methylbenzamide is not directly studied in the provided papers, we can infer some information based on closely related compounds. The papers discuss various bromo- and chloro- substituted benzamides and their structural and chemical properties, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of appropriate bromo- and chloro- substituted benzoyl compounds with other chemical reagents. For example, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid in the presence of a carbonate in DMF medium at room temperature . This suggests that a similar approach could potentially be used for the synthesis of this compound, with appropriate adjustments for the methoxy and methyl groups.

Molecular Structure Analysis

X-ray diffraction studies are a common method for determining the molecular structure of such compounds. For instance, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide shows that it crystallizes in two polymorphs, both in the monoclinic system, with specific space groups and cell parameters . Similarly, the structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was confirmed by X-ray diffraction, revealing a monoclinic space group and specific unit cell parameters . These studies highlight the importance of crystallography in understanding the detailed molecular structure of bromo- and chloro-substituted benzamides.

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for the specific compound . However, they do discuss reactions involving similar compounds, such as the isomerization of 4-methoxy-ONN-4′-methylazoxybenzene under certain conditions . This indicates that bromo- and chloro-substituted benzamides can undergo structural changes when treated with specific reagents, which could be relevant for understanding the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by spectroscopic methods, such as FT-IR, NMR, and MS, as well as by computational methods like density functional theory (DFT). For example, the FT-IR spectrum and vibrational wavenumbers of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate were computed and analyzed using HF and DFT methods . The stability and charge transfer within the molecule were assessed using NBO analysis and HOMO-LUMO analysis . Similarly, the spectroscopic properties and biological activity of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide were investigated, including its antitumor activity . These methods could be applied to this compound to determine its properties and potential biological activities.

Scientific Research Applications

Photochemical Applications

Kametani et al. (1972) investigated the synthesis of narwedine-type enones through photochemical cyclization, involving compounds structurally related to 3-bromo-4-chloro-N-methoxy-N-methylbenzamide. This research suggests potential applications in photochemical reactions and the synthesis of heterocyclic compounds (Kametani et al., 1972).

Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds having high singlet oxygen quantum yields, substituted with new benzenesulfonamide derivative groups containing Schiff base. This could imply the potential of this compound derivatives in the field of photodynamic therapy, particularly in cancer treatment (Pişkin et al., 2020).

Basicity Constant Studies

Barnett and O'Connor (1973) evaluated the basicity constants of various benzamides, including 4-chlorobenzamides and 4-methoxybenzamides, which are structurally similar to this compound. These studies provide valuable insights into the acid-base properties of such compounds, useful in various chemical reactions and syntheses (Barnett & O'Connor, 1973).

Bromodemercuration Reactions

Research by Deacon and Farquharson (1976) on the synthesis and bromodemercuration of some permercurated arenes, including derivatives like pentabromobenzamide, provides insights into potential applications of this compound in the field of organometallic chemistry and the synthesis of polybrominated compounds (Deacon & Farquharson, 1976).

Small Molecule Antagonists

Bi (2015) synthesized benzamide derivatives, including 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene, which suggests potential applications of related compounds in the development of non-peptide small molecular antagonists. This could have implications in medicinal chemistry, particularly in drug development (Bi, 2015).

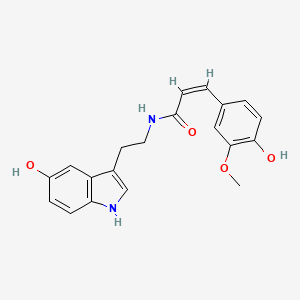

Dopamine and Serotonin Receptor Antagonists

Hirokawa, Horikawa, and Kato (2000) worked on synthesizing a compound structurally related to this compound, which acts as a potent antagonist for dopamine D2 and D3, and serotonin-3 (5-HT3) receptors. This indicates potential applications in neuropharmacology, particularly for the treatment of disorders related to these neurotransmitter systems (Hirokawa et al., 2000).

Mechanism of Action

Target of Action

It’s structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .

Mode of Action

Based on its structural similarity to n-methylbenzamide, it might interact with its targets in a similar manner . The compound could potentially inhibit the activity of its target enzyme, leading to changes in the biochemical pathways where the enzyme is involved.

Biochemical Pathways

If we consider its potential target as pde10a, it could affect the cyclic nucleotide signaling pathway, given that pde10a is involved in the hydrolysis of cyclic nucleotides .

Result of Action

If it acts similarly to N-Methylbenzamide, it could potentially lead to changes in the levels of cyclic nucleotides within the cells, thereby affecting the signaling pathways .

properties

IUPAC Name |

3-bromo-4-chloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVFKTNTUFYIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)Cl)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

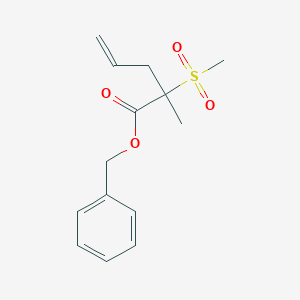

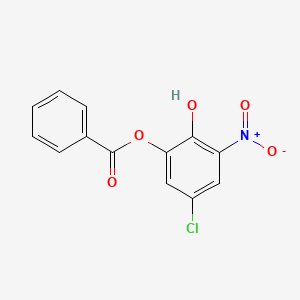

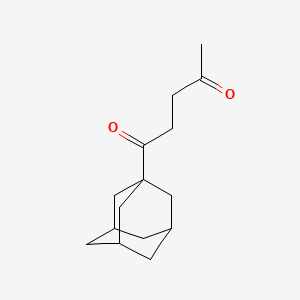

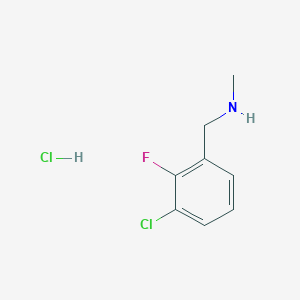

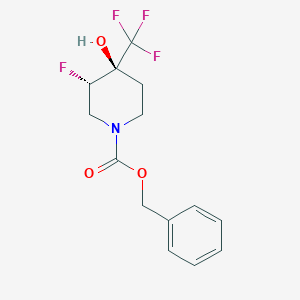

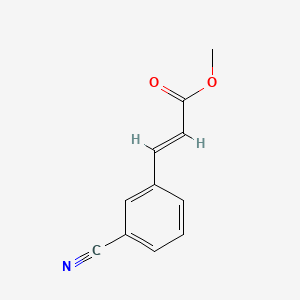

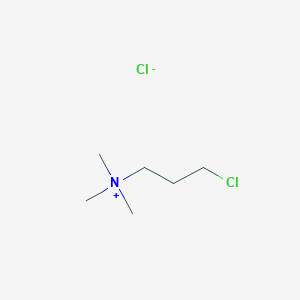

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3034593.png)

![2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3034594.png)